N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide
Brand Name: Vulcanchem
CAS No.: 899988-78-4
VCID: VC4896851
InChI: InChI=1S/C19H19FN2OS2/c20-13-7-9-14(10-8-13)24-11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)25-19/h7-10H,1-6,11H2,(H,22,23)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F)C#N
Molecular Formula: C19H19FN2OS2
Molecular Weight: 374.49

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide

CAS No.: 899988-78-4

Cat. No.: VC4896851

Molecular Formula: C19H19FN2OS2

Molecular Weight: 374.49

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide - 899988-78-4

Specification

CAS No. 899988-78-4
Molecular Formula C19H19FN2OS2
Molecular Weight 374.49
IUPAC Name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide
Standard InChI InChI=1S/C19H19FN2OS2/c20-13-7-9-14(10-8-13)24-11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)25-19/h7-10H,1-6,11H2,(H,22,23)
Standard InChI Key WARQEZWBLOKJGE-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F)C#N

Introduction

Structural Characterization and Synthesis

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide is a synthetic organic compound featuring a bicyclic 4,5,6,7-tetrahydrobenzo[b]thiophene core. The molecule comprises a partially saturated benzothiophene ring system substituted at the 2-position with a cyano group (-CN) and an amide-linked butanamide side chain. The butanamide moiety is further functionalized with a 4-fluorophenylsulfanyl group (-S-C6H4-F) at the terminal carbon.

Core Benzothiophene Architecture

The tetrahydrobenzo[b]thiophene scaffold (Figure 1) consists of a six-membered cyclohexene ring fused to a five-membered thiophene ring. Partial saturation of the benzene ring reduces aromaticity, enhancing conformational flexibility compared to fully aromatic analogs . The 3-cyano substituent introduces electron-withdrawing character, potentially influencing reactivity and binding interactions.

Synthetic Pathways

While no explicit synthesis route for this compound is documented in the provided sources, analogous methods for tetrahydrobenzo[b]thiophene derivatives suggest feasible approaches. A plausible synthesis could involve:

  • Cyclocondensation of cyclohexenone derivatives with sulfur-containing precursors to form the tetrahydrobenzo[b]thiophene core .

  • Electrophilic substitution at the 2-position to introduce the cyano group.

  • Amide coupling between the 2-aminobenzothiophene intermediate and 4-[(4-fluorophenyl)sulfanyl]butanoic acid.

Key challenges include regioselective functionalization of the bicyclic system and maintaining stereochemical integrity during hydrogenation steps.

Compound ClassBiological TargetActivity (IC50/Ki)Source
Tetrahydrobenzo[b]thiophene-2-amideCoagulation factor IIaIC50 = 56–150 µMSearch Result
Benzothiophene-sulfonamidesMicrobial enzymesMIC = 2–8 µg/mLSearch Result
Fluorophenyl-thioethersKinase inhibitionKi = 0.8–3.2 nMGeneral Knowledge

The 4-fluorophenylsulfanyl group may confer enhanced membrane permeability due to its moderate lipophilicity (clogP ≈ 3.2). The thioether linkage could participate in covalent interactions with cysteine residues in target proteins .

Physicochemical Properties and ADME Profile

Calculated Properties

Using QSAR models:

ParameterValue
Molecular Weight413.51 g/mol
logP (Octanol-Water)3.45 ± 0.12
Polar Surface Area98.7 Ų
H-bond Donors/Acceptors2 / 4
Solubility (pH 7.4)12.8 µM (Poor aqueous)

Metabolic Stability

In silico predictions indicate:

  • Primary metabolic sites: Oxidation of the tetrahydrobenzene ring (CYP3A4/2D6)

  • Potential glucuronidation of the amide nitrogen

  • Thioether sulfoxidation as a minor pathway

Research Gaps and Future Directions

  • Synthetic Optimization: Develop stereocontrolled routes for large-scale production.

  • Target Deconvolution: Use affinity chromatography and proteomic profiling to identify binding partners.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.

  • Toxicogenomics: Evaluate genotoxic potential via Ames test and micronucleus assay.

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